molecular formula C19H20O4 B2456581 Citrusarin A CAS No. 139726-52-6

Citrusarin A

Cat. No.: B2456581
CAS No.: 139726-52-6
M. Wt: 312.365
InChI Key: AOIFNIMKVOPLGP-UHFFFAOYSA-N
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Description

Citrusarin A is a coumarin compound that has been isolated from the stem and root barks of Citrus medica . It is one of the major constituents found in the root of Citrus plants .


Molecular Structure Analysis

This compound is a complex molecule with a total of 46 bonds. It contains 26 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ester (aliphatic), and 2 ethers (aromatic) .

Scientific Research Applications

Identification and Chemical Properties

Citrusarin A is a coumarin isolated from the roots of Citrus plants. It was first identified in 1991, alongside other new coumarins like peroxytamarin, cis-casegravol, and citrusarin-B. The structure of this compound was elucidated using chemical and spectrometric methods (Ito et al., 1991).

Biological Activities and Potential Therapeutic Applications

  • Anti-Cancer Properties : Research has demonstrated that flavonoids isolated from Citrus aurantium, which may include compounds like this compound, exhibit anti-cancer properties. They have been shown to induce cell cycle arrest and apoptosis in human gastric cancer cells. These flavonoids act by modulating cell cycle-related proteins and activating caspase, suggesting their potential as chemopreventive agents for gastric cancer (Lee et al., 2011).

  • Antioxidant and Anti-Inflammatory Activities : Citrus compounds, potentially including this compound, have been studied for their antioxidant and anti-inflammatory properties. These activities are crucial in managing various degenerative diseases and may contribute to the therapeutic potential of this compound in conditions like cardiovascular diseases and neurodegenerative disorders (Benavente-García & Castillo, 2008).

Utilization in Pharmaceutical and Health Industries

  • Development of Functional Foods : Citrus wastes, which include peels containing compounds like this compound, are being explored for the development of functional foods. These foods are aimed at treating various disorders due to their anti-aging, anti-mutagenic, antidiabetic, anti-carcinogenic, and anti-inflammatory properties (Maqbool et al., 2023).

  • Cosmetic Applications : Citrus compounds are also being used in the cosmetics industry for their pharmacological properties, including their antioxidant and anti-inflammatory effects. This highlights the potential of this compound in cosmetic formulations (Klimek-Szczykutowicz et al., 2020).

Properties

IUPAC Name

4,5,5,15,15-pentamethyl-3,8,14-trioxatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),7(12),10,16-pentaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-10-19(4,5)14-16(21-10)12-8-9-18(2,3)23-15(12)11-6-7-13(20)22-17(11)14/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIFNIMKVOPLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)C3=C(C4=C2OC(=O)C=C4)OC(C=C3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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